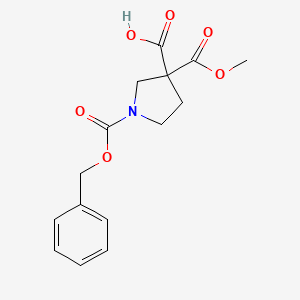

1-Benzyloxycarbonyl-3-methoxycarbonyl-pyrrolidine-3-carboxylic acid

Description

Properties

Molecular Formula |

C15H17NO6 |

|---|---|

Molecular Weight |

307.30 g/mol |

IUPAC Name |

3-methoxycarbonyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C15H17NO6/c1-21-13(19)15(12(17)18)7-8-16(10-15)14(20)22-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,17,18) |

InChI Key |

VERRFZWBWIDBHL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Benzyloxycarbonyl-3-methoxycarbonyl-pyrrolidine-3-carboxylic acid

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Starting from pyrrolidine-3-carboxylic acid derivatives , the nitrogen atom is protected by introduction of a benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate.

- The carboxylic acid functional group at the 3-position is esterified to the corresponding methoxycarbonyl (methyl ester) derivative, often using methyl chloroformate or methanol under acidic or basic catalysis.

This approach leverages selective protection and esterification chemistry to yield the desired compound with high purity and stereochemical integrity.

Specific Preparation Routes

Benzyl Chloroformate Protection of Pyrrolidine-3-carboxylic Acid

A widely reported method involves reacting (S)-pyrrolidine-3-carboxylic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide to form the N-Cbz protected intermediate:

- Reaction conditions:

- Solvent: aqueous media or methanol-water mixture

- Temperature: 0°C to room temperature

- Time: 1–2 hours

- Base: Sodium hydroxide (2N to 4N) to neutralize HCl formed

- Outcome: Formation of (S)-1-benzyloxycarbonyl-pyrrolidine-3-carboxylic acid with moderate to good yield (~51%)

- Purification: Acidification followed by extraction with ethyl acetate and silica gel chromatography to isolate the pure product.

Esterification to Methoxycarbonyl Derivative

Following N-Cbz protection, the free carboxylic acid at the 3-position is converted to the methyl ester:

- Common methods:

- Reaction with methyl chloroformate in the presence of a base such as triethylamine or sodium hydroxide

- Alternatively, Fischer esterification using methanol and acid catalyst under reflux

- Typical conditions:

- Controlled temperature (0–25°C) to avoid side reactions

- Use of anhydrous solvents to improve esterification efficiency

- Result: Formation of the methyl ester at the 3-position, yielding this compound.

Alternative Synthetic Routes

Hydrogenation of protected pyrrolidine intermediates:

Some patents describe enantioselective hydrogenation methods to prepare chiral pyrrolidine carboxylic acid derivatives with Cbz protection, which can be further esterified.Use of protected hydroxyl intermediates:

Methods involving allyl chlorocarbonate or other carbonate derivatives allow selective protection and subsequent functional group transformations leading to the target compound or its analogs.

Comparative Data Table of Preparation Parameters

Summary Table of Key Properties and Identifiers

Final Remarks

The preparation of this compound is well-documented through classical protection and esterification chemistry, supported by patent literature and synthetic protocols. These methods provide robust, scalable routes suitable for research and industrial applications in medicinal chemistry and organic synthesis.

The combination of benzyloxycarbonyl protection and methyl esterification allows for selective manipulation of functional groups, making this compound a valuable intermediate in the synthesis of complex pyrrolidine-based pharmaceuticals.

Chemical Reactions Analysis

1-Benzyloxycarbonyl-3-methoxycarbonyl-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protecting groups or to convert the compound into different derivatives.

Substitution: The benzyloxycarbonyl and methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyloxycarbonyl-3-methoxycarbonyl-pyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyloxycarbonyl-3-methoxycarbonyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other positions on the molecule . The methoxycarbonyl group can participate in nucleophilic acyl substitution reactions, facilitating the formation of various derivatives . These interactions are crucial for the compound’s role in organic synthesis and its applications in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Alternative Substituents

1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic Acid

- Molecular Formula: C13H15NO4

- Key Differences: Lacks the 3-methoxycarbonyl group present in the target compound.

- Applications : Used as a protected intermediate in peptide synthesis.

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- Molecular Formula: C6H9NO3

- Key Differences : Features a methyl group at the 1-position and a ketone (oxo) group at the 5-position. The ketone introduces electrophilic reactivity, enabling nucleophilic additions absent in the target compound .

1-Benzyl-3-methyl-pyrrolidine-3-carboxylic Acid

Piperidine Analogs

1-Benzyl-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic Acid

- Molecular Formula : C19H26N2O4

- Key Differences : A six-membered piperidine ring with a tert-butoxycarbonyl (Boc)-protected amine. The Boc group offers orthogonal protection compared to Cbz, requiring acidic conditions for removal .

1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic Acid

Urea-Functionalized Pyrrolidines ()

Compounds such as (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (C22H22F3N3O5) feature urea linkages and aromatic substituents.

Data Table: Structural and Functional Comparison

Biological Activity

1-Benzyloxycarbonyl-3-methoxycarbonyl-pyrrolidine-3-carboxylic acid (also known as Z-Phe-Gly-OH) is a complex organic compound characterized by its pyrrolidine ring structure and various functional groups, notably benzyloxy and methoxycarbonyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

- Molecular Formula : C15H17NO6

- Molecular Weight : 307.30 g/mol

- CAS Number : 188527-21-1

Structural Features

The structural composition of this compound includes:

- A pyrrolidine ring that contributes to its cyclic properties.

- Benzyloxy and methoxycarbonyl groups that enhance its lipophilicity and potential interactions with biological targets.

Research into the biological activity of this compound suggests several mechanisms through which it may exert effects:

- Neurotransmitter Modulation : Similar compounds have been shown to interact with serotonin receptors, potentially influencing mood and cognitive functions. This suggests a possible role in treating mood disorders .

- Anticancer Potential : The presence of the pyrrolidine structure is often associated with anticancer activities, as seen in other derivatives that target specific cancer pathways .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in metabolic disorders .

Study 1: Antidepressant Activity

A study explored the antidepressant properties of related compounds, indicating that modifications to the pyrrolidine structure can enhance serotonin receptor activity. This finding may imply similar potential for this compound, particularly at the 5-HT1A receptor, which is crucial for mood regulation .

Study 2: Anticancer Activity

Research on pyrrolidine derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| (S)-1-N-Cbz-Pyrrolidine-3-carboxylic acid | 192214-00-9 | Antidepressant effects via serotonin modulation |

| (R)-1-Cbz-Pyrrolidine-3-carboxylic acid | 192214-06-5 | Variations in biological activity based on stereochemistry |

| 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | 51814-19-8 | Potential anticancer properties |

This table highlights the unique features of this compound compared to related compounds, emphasizing its potential applications in medicinal chemistry.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions requiring precise control over reaction conditions to optimize yield and selectivity. Understanding these synthetic pathways is crucial for developing more effective analogs with enhanced biological activity.

Synthetic Route Overview

The synthesis often includes:

- Formation of the pyrrolidine ring.

- Introduction of benzyloxy and methoxycarbonyl groups through various coupling reactions.

- Purification steps to isolate the final product.

Q & A

Q. What are the optimal synthetic routes for preparing 1-benzyloxycarbonyl-3-methoxycarbonyl-pyrrolidine-3-carboxylic acid with high enantiomeric purity?

- Methodological Answer : A common approach involves sequential protection of the pyrrolidine nitrogen and carboxylic acid groups. The benzyloxycarbonyl (Cbz) group is introduced first via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water), followed by methoxycarbonylation using methyl chloroformate in dichloromethane with a tertiary amine base (e.g., triethylamine) . Enantiomeric purity is achieved through chiral resolution using tartaric acid derivatives or chiral stationary-phase chromatography . Key parameters include maintaining anhydrous conditions during protection steps and monitoring reaction progress via TLC (silica gel, UV detection).

Q. How can researchers verify the structural integrity of this compound after synthesis?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the Cbz group (aromatic protons at δ 7.2–7.4 ppm, carbonyl at ~155 ppm) and methoxycarbonyl (singlet at δ 3.7 ppm for -OCH₃) .

- Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak (expected m/z for C₁₆H₁₈N₂O₅: [M+H]⁺ = 319.129) .

- X-ray crystallography : For absolute stereochemical assignment if enantiopure synthesis is critical .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : After quenching the reaction (e.g., with aqueous HCl), extract the product into ethyl acetate. Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to separate unreacted starting materials and byproducts . For scale-up, recrystallization from ethanol/water mixtures improves yield and purity (>95%) .

Advanced Research Questions

Q. How do steric and electronic effects of the Cbz and methoxycarbonyl groups influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The Cbz group acts as an electron-withdrawing protecting group, increasing the electrophilicity of the adjacent carbonyl. This enhances susceptibility to nucleophilic attack at the pyrrolidine nitrogen, while the methoxycarbonyl group stabilizes the carboxylate via resonance. Kinetic studies (monitored by ¹H NMR) show that replacing Cbz with Boc (tert-butoxycarbonyl) reduces reaction rates by 40% due to increased steric hindrance . Computational modeling (DFT at B3LYP/6-31G* level) can further predict regioselectivity in derivatization reactions .

Q. What strategies mitigate racemization during functionalization of the pyrrolidine ring?

- Methodological Answer : Racemization occurs via ring-opening at elevated temperatures. To minimize this:

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer : SAR studies should focus on:

- Variation of protecting groups : Replace Cbz with acetyl or Fmoc to alter lipophilicity (logP calculated via ChemDraw).

- Side-chain modifications : Introduce halogen substituents on the benzyl ring to assess electronic effects on target binding (e.g., bromine for steric bulk, fluorine for electronegativity) .

- Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., fluorescence polarization for kinase binding) to correlate structural changes with activity .

Q. What computational tools are best suited to predict this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., proteases) to predict binding poses. The methoxycarbonyl group’s orientation is critical for hydrogen bonding with active-site residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the pyrrolidine ring in aqueous vs. lipid bilayer environments .

- Pharmacophore modeling : Identify essential features (e.g., carboxylate for ionic interactions) using Schrödinger’s Phase module .

Data Contradictions and Resolution

- vs. 8 : While emphasizes continuous flow reactors for industrial synthesis, highlights batch processes for academic-scale enantioselective synthesis. Resolution: Batch methods are preferable for small-scale, optically pure synthesis due to better control over chiral intermediates .

- vs. 14 : recommends X-ray crystallography for structural validation, whereas relies on chiral HPLC. Resolution: X-ray is definitive but resource-intensive; HPLC is practical for routine ee analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.